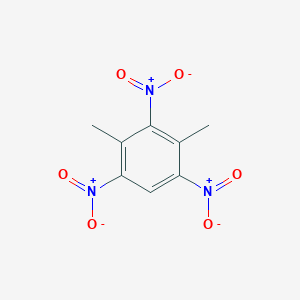
6-Ethyl-1,2,4,5-tetrazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-1,2,4,5-tetrazin-3-amine, commonly known as ETAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. ETAA is a member of the tetrazine family, which is known for its unique chemical and biological properties. In
Wirkmechanismus
The mechanism of action of ETAA involves the formation of a cyclic intermediate, which then reacts with DNA to form a covalent bond. This bond leads to the formation of DNA adducts, which can cause DNA damage and ultimately lead to cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ETAA are still being studied, but it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ETAA is its high reactivity towards DNA, which makes it a potent anticancer agent. However, its high reactivity also poses a challenge in terms of its stability and storage. ETAA is highly sensitive to moisture and light, and therefore requires careful handling and storage conditions.
Zukünftige Richtungen
There are several future directions for research on ETAA. One area of interest is the development of more stable derivatives of ETAA that can be used in clinical settings. Another area of interest is the study of ETAA's potential applications in other areas of medicine, such as infectious diseases and neurodegenerative disorders. Additionally, the development of more efficient and cost-effective synthesis methods for ETAA could lead to its wider use in research and clinical settings.
In conclusion, 6-Ethyl-1,2,4,5-tetrazin-3-amine is a promising compound with potential applications in cancer therapy and other areas of medicine. Its unique chemical and biological properties make it a valuable tool for scientific research, and further studies on its mechanism of action and physiological effects could lead to the development of new and innovative treatments for a variety of diseases.
Synthesemethoden
The synthesis of ETAA involves the reaction of 6-ethyl-1,2,4,5-tetrazine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields ETAA as a white crystalline solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
ETAA has been extensively studied for its potential applications in cancer therapy. It has been found to be a potent DNA alkylating agent, which means it can bind to DNA and interfere with its replication and transcription processes. This property makes ETAA a promising candidate for cancer treatment, as cancer cells proliferate at a much faster rate than normal cells and are therefore more susceptible to DNA damage.
Eigenschaften
CAS-Nummer |
79329-75-2 |
|---|---|
Produktname |
6-Ethyl-1,2,4,5-tetrazin-3-amine |
Molekularformel |
C4H7N5 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
6-ethyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C4H7N5/c1-2-3-6-8-4(5)9-7-3/h2H2,1H3,(H2,5,8,9) |
InChI-Schlüssel |
LUZRMBKTXKSYIZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(N=N1)N |
Kanonische SMILES |
CCC1=NN=C(N=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















